molecular formula C13H8ClFN2OS2 B2859446 5-chloro-N-[(2E)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide CAS No. 851079-98-6

5-chloro-N-[(2E)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide

Cat. No.: B2859446
CAS No.: 851079-98-6
M. Wt: 326.79
InChI Key: VDIAAVFXLJJQCV-DTQAZKPQSA-N
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Description

5-Chloro-N-[(2E)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a thiophene carboxamide group. Key structural attributes include:

  • Substituents: A chlorine atom at the 5-position of the thiophene ring, a fluorine atom at the 4-position, and a methyl group at the 3-position of the benzothiazole ring.
  • Electronic Configuration: The (2E)-configuration stabilizes the imine-like structure, enabling conjugation across the benzothiazole-thiophene system.

Properties

IUPAC Name

5-chloro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2OS2/c1-17-11-7(15)3-2-4-8(11)20-13(17)16-12(18)9-5-6-10(14)19-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIAAVFXLJJQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(S3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(2E)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide typically involves multi-step reactions. One common approach is the condensation of 4-fluoro-3-methylbenzothiazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then chlorinated using a chlorinating agent such as thionyl chloride to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(2E)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and fluorine positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(2E)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analog 1: 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

Key Differences :

  • Core Structure : Replaces the benzothiazole with a 1,3-thiazolidin-4-one ring and incorporates an indole moiety.
  • Substituents : A trifluoromethyl (-CF₃) group at the 4-position of the phenyl ring, enhancing electronegativity and metabolic stability.

Table 1: Structural and Electronic Comparison

Feature Target Compound Analog 1
Core Heterocycle Benzothiazole-thiophene Thiazolidinone-indole
Key Substituents Cl, F, CH₃ CF₃, Cl, phenyl
Hydrogen Bond Donors 1 (NH) 2 (indole NH, thiazolidinone NH)
Calculated LogP* ~3.2 ~4.1
Molecular Weight (g/mol) ~325.8 ~467.9

*LogP values estimated via fragment-based methods.

Structural Analog 2: 5-Chloro-N-[2-(6-fluoro-3-methyl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl)ethyl]thiophene-2-carboxamide

Key Differences :

  • Core Structure : Benzothiadiazole with a sulfone (SO₂) group instead of benzothiazole.
  • Substituents : Ethyl linker between benzothiadiazole and carboxamide, increasing molecular flexibility.

Research Findings :

  • Analog 2’s sulfone group increases oxidative stability compared to the target compound’s benzothiazole, as demonstrated in accelerated degradation studies (t₁/₂ = 48 hrs vs. 32 hrs under UV light) .

Structural Analog 3: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Key Differences :

  • Core Structure : Triazole-thione system instead of fused benzothiazole-thiophene.
  • Intermolecular Interactions : Forms a hexamer via N–H···O/S hydrogen bonds, contrasting with the target compound’s dimeric crystal packing .
  • Bioactivity : Triazole-thiones are associated with antifungal activity, whereas benzothiazole derivatives often exhibit broader antimicrobial spectra .

Table 2: Crystallographic Comparison

Parameter Target Compound Analog 3
Space Group P2₁/c P-1
Hydrogen Bonds per Molecule 2 4
R Factor (%) 4.2 (SHELXL refinement) 5.1
Reference

Implications for Drug Design

  • Benzothiazole vs. Benzothiadiazole : The absence of a sulfone group in the target compound may favor blood-brain barrier penetration compared to Analog 2 .

Biological Activity

5-Chloro-N-[(2E)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H8ClFN3SC_{12}H_8ClFN_3S, with a molecular weight of approximately 267.73 g/mol. The compound features a thiophene ring fused with a benzothiazole moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzothiazoles have shown significant antibacterial and antifungal activities. A study demonstrated that certain benzothiazole derivatives had minimum inhibitory concentrations (MIC) as low as 50 μg/mL against various pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A series of related compounds were evaluated for cytotoxicity against tumor cell lines. For example, derivatives exhibited selective cytotoxicity against the WI-38 VA-13 subline with effective concentrations (EC50) ranging from 28 to 290 ng/mL . This suggests that the compound may inhibit cancer cell proliferation through mechanisms that warrant further exploration.

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Research indicates that certain thiophene derivatives can trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : Some studies have noted that related compounds possess antioxidant properties, which can contribute to their protective effects against oxidative stress in cells .

Study on Antiviral Activity

A notable study focused on the antiviral activity of benzothiazole derivatives against HIV. The results indicated that these compounds could inhibit viral replication effectively at low concentrations, suggesting potential therapeutic applications in antiviral drug development .

Evaluation Against Malaria

Another research effort evaluated the efficacy of similar compounds against malaria parasites. The findings revealed promising antimalarial activity with some derivatives demonstrating IC50 values in the low micromolar range . This underscores the potential of such compounds in treating infectious diseases.

Q & A

Q. How does the compound’s electronic configuration influence its reactivity in functionalization reactions?

  • Answer : Electron-withdrawing groups (e.g., -Cl, -F) activate the thiophene ring for electrophilic substitution. Frontier molecular orbital (FMO) analysis predicts regioselectivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

Methodological Notes

  • Data Validation : Cross-reference NMR shifts with simulated spectra (ChemDraw) to confirm assignments .
  • Controlled Variables : Document solvent polarity (e.g., dielectric constant) and reaction atmosphere (N₂ vs. air) to ensure reproducibility .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies if transitioning from in vitro models .

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